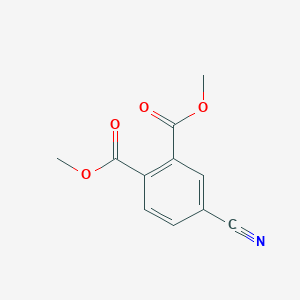

Dimethyl 4-cyanophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51927-06-1 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

dimethyl 4-cyanobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C11H9NO4/c1-15-10(13)8-4-3-7(6-12)5-9(8)11(14)16-2/h3-5H,1-2H3 |

InChI Key |

LBJBGSRFQUZRPM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)C(=O)OC |

Origin of Product |

United States |

Contextualization Within Substituted Phthalate Ester Chemistry

Substituted phthalate (B1215562) esters are a class of compounds derived from phthalic acid, where the benzene (B151609) ring is modified with various functional groups. These substitutions significantly alter the chemical and physical properties of the parent phthalate ester, leading to a wide array of applications. Dimethyl 4-cyanophthalate is a prime example of such a functionalized molecule. The presence of the electron-withdrawing cyano (-CN) group at the 4-position of the benzene ring, alongside the two methyl ester groups at the 1- and 2-positions, creates a unique electronic and steric environment. This structure makes it a subject of interest for creating more complex molecules and advanced materials.

The chemistry of phthalate esters is well-established, with their synthesis typically involving the esterification of phthalic anhydride (B1165640) with corresponding alcohols. nih.govcu.edu.tr The introduction of a cyano group, however, adds a layer of complexity and opens up new avenues for chemical transformations. The nitrile group can be converted into other functional groups such as amines, carboxylic acids, and tetrazoles, making cyanated phthalates versatile precursors in organic synthesis. nih.gov

A plausible synthetic pathway to this compound is outlined below, based on established chemical transformations.

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 4-Aminophthalic acid | NaNO₂, HCl, then CuCN | 4-Cyanophthalic acid | Sandmeyer Reaction |

| 2 | 4-Cyanophthalic acid | Methanol (B129727), H₂SO₄ (catalyst) | This compound | Fischer Esterification |

Historical Trajectories and Milestones in the Synthesis of Cyanophthalate Derivatives

The synthesis of cyanophthalate derivatives is intrinsically linked to the historical development of methods for introducing the cyano group onto aromatic rings. A cornerstone in this field is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. wikipedia.orggeeksforgeeks.org This reaction provides a reliable method for converting aryl diazonium salts, derived from aromatic amines, into aryl cyanides using copper(I) cyanide. wikipedia.orggeeksforgeeks.orgbyjus.com This classical method laid the groundwork for accessing compounds like 4-cyanophthalic acid from its corresponding amino precursor, 4-aminophthalic acid. wikipedia.orgnumberanalytics.com

The general pathway involves two key historical processes:

Diazotization and Cyanation : The synthesis begins with an aromatic amine, which is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. geeksforgeeks.orgnumberanalytics.com This intermediate is then reacted with a copper(I) cyanide solution to introduce the cyano group onto the aromatic ring. wikipedia.orggeeksforgeeks.org

Esterification : Following the formation of the cyanated carboxylic acid, the next step is esterification. The Fischer esterification, a method dating back to the late 19th century, is a standard procedure for this transformation. libretexts.orgmasterorganicchemistry.com It involves reacting the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. libretexts.orgmasterorganicchemistry.comorgsyn.org The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester. youtube.com

These foundational reactions have been the bedrock for the synthesis of a variety of cyanated aromatic esters for over a century.

Contemporary Research Landscape and Unaddressed Challenges Pertaining to Dimethyl 4 Cyanophthalate

Precursor Compounds and Reactant Systems for this compound Synthesis

The successful synthesis of this compound is fundamentally dependent on the choice of starting materials. Key precursors include derivatives of phthalic anhydride (B1165640), phthalic acid, and o-xylene (B151617), each offering distinct advantages and challenges in the synthetic sequence.

The most direct route to this compound involves the esterification of 4-cyanophthalic acid or its corresponding anhydride with methanol (B129727). google.comkoreascience.kr This process is an extension of the well-established industrial method for producing common phthalate (B1215562) esters like Dimethyl Phthalate, which involves the esterification of phthalic anhydride with an alcohol. wikipedia.org

The reaction typically employs an excess of methanol to drive the equilibrium towards the formation of the diester and is often facilitated by a catalyst. wikipedia.org While 4-cyanophthalic acid can be esterified directly, the use of 4-cyanophthalic anhydride is also a viable and common strategy. google.comgoogle.comgoogleapis.com The esterification reaction must be conducted under conditions that are tolerant of the cyano group. koreascience.kr

A variety of catalytic systems have been investigated for the esterification of phthalic anhydride and its derivatives. These range from traditional strong mineral acids like sulfuric acid to more advanced and reusable catalysts. wikipedia.orgias.ac.inlibretexts.org

| Catalyst Type | Examples | Key Findings/Advantages | Source(s) |

|---|---|---|---|

| Strong Mineral Acids | Sulfuric Acid (H₂SO₄), p-Toluene Sulfonic Acid (p-TSA) | Effective and widely used for Fischer esterification. | wikipedia.orggoogle.com |

| Lewis Acids | Titanium, Zirconium, and Tin-based catalysts | Alternative to strong acids, can offer improved selectivity. | google.com |

| Heteropolyacids | Keggin, Wells-Dawson, and Preyssler structures | High activity; Molybdenum-substituted Preyssler acids can achieve complete conversion in 2 hours. | epa.govresearchgate.net |

| Functionalized Dicationic Ionic Liquids (FDCILs) | Imidazolium-based FDCILs | Green and efficient catalysts, easily separated from the reaction mixture, yielding up to 98.8% diester. | ias.ac.in |

An alternative strategy involves introducing the cyano group onto a pre-existing phthalate ester framework, such as Dimethyl Phthalate. This approach relies on aromatic cyanation reactions. Modern methods often employ transition metal catalysis, which allows for the conversion of aryl halides or other functional groups to nitriles.

Palladium-catalyzed cyanation has emerged as a powerful tool for this transformation. acs.org These reactions can utilize sources of cyanide that are less toxic than traditional reagents. For instance, the use of Zn(CN)₂ with a palladium catalyst is a common method for the cyanation of aryl bromides. scielo.brresearchgate.net The reaction conditions must be carefully optimized as an excess of cyanide can deactivate the metal catalyst. acs.org Another approach involves the reaction of electron-rich aromatic compounds with cyanogen (B1215507) bromide (BrCN) in the presence of a catalyst like aluminum trichloride (B1173362) (AlCl₃). pnu.ac.ir

| Method | Reagents/Catalyst | Substrate Type | Key Features | Source(s) |

|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | PdCl₂/dcypt, K₂CO₃, Zn(CN)₂ | Aromatic esters, Aryl bromides | Effective for inactive aromatic electrophiles; can be deactivated by excess cyanide. | acs.orgscielo.br |

| Nickel-Catalyzed Cyanation | Nickel catalyst, Xantphos ligand, Zn(CN)₂ | Katritzky pyridinium (B92312) salts (from alkyl amines) | Allows conversion of alkyl amines to alkyl nitriles. | scielo.br |

| Copper-Catalyzed Cyanation | Copper triflate complex, ICN | Terminal alkynes | Direct cyanation of alkynes. While not directly for aromatics, shows copper's role in C-CN bond formation. | scielo.brrsc.org |

| Lewis Acid-Catalyzed Cyanation | AlCl₃, BrCN | Electron-rich aromatics | Solvent-free conditions can be used. | pnu.ac.ir |

Industrial production of phthalates often begins with o-xylene, which is oxidized to phthalic anhydride. atamanchemicals.comwikipedia.org For this compound, a substituted o-xylene is a logical starting point. A plausible synthetic route begins with the bromination of o-xylene. The reaction of o-xylene with bromine in darkness and at low temperatures (between -10°C and -70°C) selectively produces 3,4-dimethyl-bromobenzene. google.com This intermediate is crucial as the bromine atom can later be replaced by a cyano group, and the two methyl groups can be oxidized to carboxylic acids to form the phthalic acid backbone. This oxidation, followed by derivatization and cyanation, leads to the desired 4-cyanophthalic acid framework, which can then be esterified. isuct.ru

Another related strategy involves the catalytic oxidation of a halo-orthoxylene, such as 4-chloro-orthoxylene, which can yield the corresponding halophthalic anhydride, a precursor that can be further functionalized. google.com

Reaction Mechanisms in the Formation of this compound

Understanding the underlying reaction mechanisms is critical for optimizing synthetic routes, improving yields, and minimizing byproducts.

The esterification of 4-cyanophthalic acid or its anhydride with methanol typically follows the Fischer esterification mechanism when an acid catalyst is used. olabs.edu.in The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (or anhydride after initial ring-opening with methanol), which activates the carbonyl carbon towards nucleophilic attack by methanol. oit.edu A series of proton transfer steps and the elimination of a water molecule regenerates the catalyst and yields the ester. olabs.edu.inoit.edu

For cyanation reactions, the catalytic cycles are dependent on the chosen metal. In palladium-catalyzed cyanation of an aryl bromide, the cycle generally involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) complex.

Transmetalation: The cyanide group is transferred from a cyanide source (like the dicyanozinc complex) to the palladium center, displacing the bromide.

Reductive Elimination: The aryl nitrile product is eliminated from the palladium complex, regenerating the Pd(0) catalyst which can re-enter the cycle. acs.org

In the Fischer esterification pathway, the key intermediate is a tetrahedral intermediate . This species is formed when the alcohol (methanol) attacks the protonated carbonyl group of the carboxylic acid. oit.edulibretexts.org This intermediate is unstable and proceeds by losing a molecule of water to form the final ester product. The reaction is a series of equilibria, and the removal of water is often necessary to drive the reaction to completion. scribd.com

In palladium-catalyzed cross-coupling reactions like cyanation, several organometallic intermediates are involved. Following the oxidative addition of the aryl halide to the Pd(0) catalyst, an aryl-Pd(II)-halide complex is formed. acs.org This complex is a key intermediate that then undergoes transmetalation with the cyanide source. The subsequent reductive elimination step, which forms the C-CN bond, proceeds through a transition state leading to the final product and the regenerated catalyst. acs.org

Optimization Strategies for Yield and Selectivity in this compound Synthesis

The efficient synthesis of this compound, like other phthalate esters, hinges on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing by-products. This involves a detailed understanding of how reaction conditions and catalysts influence the esterification process.

Influence of Reaction Conditions (Temperature, Pressure, Solvent Systems)

The conditions under which the esterification of a phthalic acid derivative occurs are critical to the reaction's success. Temperature, in particular, plays a significant role; for instance, syntheses using titanium- or zirconium-based catalysts often require elevated temperatures in the range of 160–270 °C. semanticscholar.org In contrast, methods employing catalysts like ferric chloride (FeCl3) can proceed at much lower temperatures, between 50 °C and 100 °C. researchgate.net The use of protic ionic liquids as both solvent and catalyst has enabled full conversion of the acid precursor at temperatures of 80-120 °C. semanticscholar.org

Solvent selection is another key factor. While traditional syntheses may use solvents like toluene (B28343) to remove water azeotropically and drive the reaction forward researchgate.net, modern approaches favor greener alternatives. nih.gov Ionic liquids, for example, can serve as both the reaction medium and the catalyst, facilitating product separation as the insoluble ester forms a distinct phase. semanticscholar.org Research on other esterification reactions has shown that acetonitrile (B52724) can offer a good balance between conversion and selectivity and is considered a "greener" option than solvents like dichloromethane (B109758) or benzene (B151609). chemrxiv.org The optimization process involves balancing these conditions to achieve the desired outcome efficiently. chemrxiv.orgkoreascience.kr

Table 1: Effect of Reaction Conditions on Phthalate Ester Synthesis

| Parameter | Condition | Catalyst System | Effect | Source |

|---|---|---|---|---|

| Temperature | 50-100 °C | FeCl₃ | Effective for nucleophilic addition. | researchgate.net |

| 80-120 °C | Protic Ionic Liquids | Achieves full conversion and high selectivity. | semanticscholar.org | |

| 160-270 °C | Titanium/Zirconium-based | Increases reaction rate but risks side reactions. | semanticscholar.org | |

| Solvent | Toluene | Various | Forms an azeotrope with water/ethanol to drive equilibrium. | researchgate.netias.ac.in |

| Ionic Liquids | Self-catalyzed | Acts as both solvent and catalyst, allows for phase separation. | semanticscholar.org | |

| Acetonitrile | Silver(I) Oxide | Provides a "greener" alternative with good conversion/selectivity. | chemrxiv.org |

| Pressure | Not specified | Various | Often conducted at atmospheric pressure, but can be varied. | |

Catalyst Development and Application in Phthalate Ester Synthesis

Catalyst innovation is at the forefront of optimizing phthalate ester synthesis. Traditional catalysts like sulfuric acid are effective but pose separation and environmental challenges. ias.ac.in Modern research focuses on heterogeneous and reusable catalysts that offer high efficiency and align with green chemistry principles.

Solid acid catalysts, such as SO₄²⁻/TiO₂, have demonstrated high esterification rates (above 97.0%) in the synthesis of environment-friendly dialkyloxy phthalates. cip.com.cn Similarly, highly acidic, functionalized dicationic ionic liquids (FDCILs) have been employed as green and efficient catalysts, achieving yields up to 98.8% for various phthalate esters. ias.ac.in These catalysts can often be easily separated from the reaction mixture by decantation and reused. ias.ac.in

Other notable developments include the use of inexpensive metal catalysts. Ferric chloride (FeCl₃) has been used effectively at 10 mol% to catalyze the two-step, one-pot synthesis of phthalate diesters with very good yields. researchgate.net For valorizing plastic waste, a dual catalyst system of inexpensive copper(I) oxide (Cu₂O) and H-beta zeolite has been used to convert phthalate plasticizers into other valuable chemicals, demonstrating the power of catalysis in circular economy approaches. rsc.orgrsc.org

Table 2: Comparison of Catalytic Systems in Phthalate Ester Synthesis

| Catalyst | Type | Key Advantages | Reported Yield | Source |

|---|---|---|---|---|

| SO₄²⁻/TiO₂ | Solid Acid | High esterification rate, heterogeneous. | >97.0% | cip.com.cn |

| FDCILs | Ionic Liquid | High acidity, reusable, easy separation. | Up to 98.8% | ias.ac.in |

| FeCl₃ | Lewis Acid | Inexpensive, operates at lower temperatures. | "Very good yields" | researchgate.net |

| Cu₂O / H-beta Zeolite | Heterogeneous | Inexpensive, useful for waste valorization. | Quantitative yields (>99%) | rsc.orgrsc.org |

| 4-dimethylaminopyridine (DMAP) | Nucleophilic | Super nucleophilic, high activity when immobilized. | High conversion | academie-sciences.fr |

Novel Synthetic Pathways for this compound and Analogues

Beyond optimizing traditional esterification, researchers are exploring entirely new synthetic routes. These novel pathways, including multicomponent and biocatalytic reactions, offer innovative ways to construct complex molecules like this compound with greater efficiency and precision.

Multicomponent Reactions Incorporating Cyanophthalate Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are a powerful tool in sustainable synthesis. acsgcipr.orgrsc.org Their high atom economy, reduction in waste, and operational simplicity make them an attractive, though largely theoretical, approach for synthesizing complex phthalates. acsgcipr.orgresearchgate.net

While specific MCRs for this compound are not yet established in the literature, one can conceptualize their application. For instance, a reaction analogous to the Biginelli or Hantzsch syntheses could potentially be designed. nih.gov Such a reaction might involve a derivative of 4-cyanophthalic acid, methanol, and other components to build a more complex heterocyclic structure incorporating the cyanophthalate moiety in one pot. The success of MCRs often relies on catalysis to control chemo- and regioselectivity, preventing the formation of side-products and guiding the reaction along the desired pathway. mdpi.com

Chemo-Enzymatic and Biocatalytic Routes

The integration of biological catalysts (enzymes) with chemical synthesis offers pathways characterized by high selectivity under mild conditions. beilstein-journals.orgrsc.org Chemo-enzymatic synthesis combines the flexibility of chemical methods with the unparalleled regio- and stereoselectivity of enzymes. nih.gov

For the synthesis of this compound, a lipase-catalyzed esterification of a 4-cyanophthalic acid precursor with methanol represents a plausible chemo-enzymatic route. Lipases are commonly used for ester synthesis due to their stability and broad substrate tolerance. researchgate.net This approach avoids harsh reagents and high temperatures, contributing to a more sustainable process. researchgate.net

Biocatalysis can also be used to create complex intermediates that are later modified chemically. beilstein-journals.org For example, an enzymatic process could be used to selectively functionalize a related aromatic precursor, followed by chemical steps to introduce the cyano and ester groups. These methods are at the cutting edge of synthetic chemistry and hold significant promise for the future production of specialized chemicals. rsc.orgnih.gov

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry provide a guiding framework for developing sustainable chemical processes, and they are highly relevant to the synthesis of this compound. nih.govrsc.org The goal is to minimize environmental impact by preventing waste, maximizing atom economy, using safer chemicals and solvents, and improving energy efficiency. nih.gov

In the context of phthalate synthesis, this translates to several key strategies. A major focus is on replacing hazardous catalysts and solvents. ias.ac.in The use of solid acid catalysts cip.com.cn, reusable ionic liquids semanticscholar.orgias.ac.in, and safer solvents like acetonitrile chemrxiv.org or even supercritical CO₂ rsc.org are prime examples. The direct synthesis of related compounds like dimethyl carbonate from CO₂ and methanol highlights a pathway that utilizes a greenhouse gas as a C1 feedstock, representing an ideal green chemical process. rsc.orgresearchgate.net

Furthermore, designing reactions with high atom economy, such as the multicomponent reactions discussed previously, is a core tenet of green chemistry. acsgcipr.orgrsc.org By ensuring that the maximum number of atoms from the reactants are incorporated into the final product, waste is inherently minimized. acsgcipr.org Catalyst reusability is another critical factor, reducing both cost and the environmental burden associated with catalyst synthesis and disposal. ias.ac.in

Solvent-Free and Aqueous-Phase Methodologies

Solvent-Free Synthesis

Solvent-free reactions, also known as solid-state or neat reactions, involve mixing reactants together in the absence of a solvent. scirp.org This approach can be facilitated by methods such as grinding, melting, or microwave irradiation. scirp.org The primary advantages of this methodology include reduced waste, lower costs associated with solvent purchase and disposal, simplified purification procedures, and often, enhanced reaction rates and yields due to higher reactant concentrations. mdpi.com For the synthesis of this compound, a plausible solvent-free approach could involve the direct reaction of 4-cyanophthalic anhydride with an excess of methanol, which acts as both a reactant and a liquid medium, under catalytic conditions (e.g., using a solid acid catalyst).

Aqueous-Phase Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Synthesizing organic compounds in water can be challenging due to the low solubility of many non-polar reactants. However, techniques such as the use of phase-transfer catalysts (PTCs) or surfactants can overcome these limitations. sioc-journal.cn An aqueous-phase synthesis of this compound could potentially be achieved starting from 4-cyanophthalic acid and methanol using a water-tolerant acid catalyst. The use of water as a solvent is particularly attractive for large-scale industrial processes where safety and environmental impact are paramount. sioc-journal.cn

The following table summarizes the key features and potential challenges of applying these methodologies to the synthesis of this compound.

| Methodology | Advantages | Potential Challenges for this compound Synthesis |

| Solvent-Free | Reduced waste, cost-effective, simplified workup, potentially faster reaction rates. mdpi.comscirp.org | Requires thermal stability of reactants and products; potential for high viscosity and mixing issues. |

| Aqueous-Phase | Environmentally benign, non-toxic, non-flammable, low cost. researchgate.net | Low solubility of organic reactants; potential for competing hydrolysis reactions; product isolation may be complex. |

Atom Economy and Waste Minimization Strategies

Beyond reducing solvent use, a central tenet of green chemistry is the maximization of resource efficiency, a concept quantified by the principle of atom economy. wjpps.com

Atom Economy

Developed by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. kccollege.ac.in A reaction with high atom economy is one where most of the atoms from the starting materials are found in the product, minimizing the generation of byproducts and waste. greenchemistry-toolkit.orgtamu.edu The percentage atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 kccollege.ac.in

For instance, a common route to synthesize esters is the Fischer esterification of a carboxylic acid with an alcohol. A plausible synthesis for this compound is the acid-catalyzed reaction of 4-cyanophthalic acid with methanol.

Reaction: C₉H₅NO₄ (4-cyanophthalic acid) + 2 CH₃OH (Methanol) → C₁₁H₉NO₄ (this compound) + 2 H₂O (Water)

While this reaction may achieve a high chemical yield, its atom economy is inherently limited by the formation of water as a byproduct. An alternative approach with a potentially higher atom economy would be an addition reaction, for example, the reaction of 4-cyanophthalic anhydride with methanol, which ideally incorporates all atoms from the methanol into the product, though this specific reaction pathway is more complex and might proceed through an intermediate that still eliminates water upon full esterification.

Waste Minimization Strategies

Maximizing atom economy is a fundamental strategy for waste minimization. wjpps.com Key approaches include:

Catalysis: Using catalytic reagents instead of stoichiometric ones is crucial. kccollege.ac.in Catalysts are used in small amounts and can be recycled and reused, significantly reducing waste. For the synthesis of this compound, replacing a stoichiometric acid like sulfuric acid with a recyclable solid acid catalyst (e.g., an ion-exchange resin or a zeolite) would be a significant improvement.

Reaction Design: Preferring reaction types with high intrinsic atom economy, such as addition and rearrangement reactions, over those that generate significant byproducts, like substitution and elimination reactions, is a core strategy. kccollege.ac.in

The table below presents a theoretical comparison of the atom economy for two plausible synthetic routes to this compound.

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy (Theoretical) |

| Esterification | 4-Cyanophthalic Acid (C₉H₅NO₄) + 2 Methanol (CH₄O) | This compound (C₁₁H₉NO₄) | 2 Water (H₂O) | 85.9% |

| Nucleophilic Acyl Substitution | 4-Cyanophthaloyl Dichloride (C₉H₃Cl₂NO₂) + 2 Methanol (CH₄O) | This compound (C₁₁H₉NO₄) | 2 Hydrogen Chloride (HCl) | 75.0% |

This table illustrates how the choice of starting materials directly impacts the theoretical atom economy, with the esterification of the dicarboxylic acid being more atom-economical than the reaction starting from the acyl chloride.

By integrating these strategic approaches—adopting solvent-free or aqueous conditions and designing syntheses with high atom economy—the production of this compound can be aligned with the principles of sustainability and green chemistry.

Electrophilic and Nucleophilic Reactivity Profiles of the Cyano-Phthalate Moiety

The electronic nature of the substituents on the benzene ring governs its reactivity. The ester and cyano groups are strongly deactivating, meaning they withdraw electron density from the aromatic system. This electronic deficiency makes the ring less susceptible to electrophilic attack but activates the functional groups towards nucleophilic reactions.

The cyano (C≡N) group features a polarized triple bond, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. savemyexams.comyoutube.com This reactivity is a cornerstone of its chemical utility. The initial step typically involves the addition of a nucleophile to the carbon atom, breaking the pi bond and forming a negatively charged intermediate. libretexts.org This intermediate can then be protonated or undergo further reactions. youtube.com

A significant transformation utilizing this reactivity is the reduction of the cyano group. For instance, catalytic hydrogenation can reduce the nitrile function to a primary amine, as demonstrated in the synthesis of 4-aminomethylphthalic acid from this compound. researchgate.net This conversion is a key step in producing more complex molecules from the cyanophthalate core. researchgate.net

| Reaction Type | Reagent/Condition | Product Functional Group | Significance |

| Nucleophilic Addition (Reduction) | Catalytic Hydrogenation (e.g., H₂, Catalyst) | Primary Amine (-CH₂NH₂) | Introduction of a basic amino group, enabling further derivatization. researchgate.net |

| Nucleophilic Addition (General) | Nucleophile (e.g., Nu⁻) | Imine anion intermediate | Key mechanistic step for various transformations of the cyano group. libretexts.org |

This table summarizes the principal nucleophilic reactivity at the cyano group.

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.com However, in this compound, the presence of three strong electron-withdrawing groups (-COOCH₃ and -CN) deactivates the aromatic ring, making EAS reactions significantly more difficult to achieve compared to benzene. masterorganicchemistry.com

These deactivating groups also direct any potential incoming electrophile to specific positions. researchgate.net Both the ester and cyano groups are meta-directors. masterorganicchemistry.com In the case of this compound, the molecule has two unsubstituted positions on the aromatic ring (C-3 and C-6). The directing effects of the existing substituents would guide an electrophile to the position that is meta to them, primarily targeting the C-6 position. The C-3 position is ortho to one ester group and para to the other, which is generally disfavored by deactivating groups. Therefore, any successful EAS reaction would be expected to yield predominantly the 6-substituted product.

Derivatization Strategies Utilizing this compound as a Key Intermediate

The multiple functional groups on this compound allow for a wide range of derivatization strategies, enabling its use as a scaffold to build more complex chemical structures. researchgate.netnih.gov

The two dimethyl ester groups can undergo typical ester reactions, such as hydrolysis and amidation.

Hydrolysis: The esters can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 4-cyanophthalic acid. This diacid can be further converted into 4-cyanophthalic anhydride, another valuable synthetic intermediate.

Amidation/Imidation: The esters can react with amines to form amides. Selective reaction to form a mono-amide while leaving the second ester intact can be challenging. researchgate.net For example, reactions with ammonia (B1221849) may result in low yields of the mono-amide, with much of the starting diester remaining unreacted. researchgate.net Complete reaction with a primary amine can lead to the formation of a cyclic imide, a reaction characteristic of phthalate derivatives.

A powerful derivatization strategy involves the simultaneous transformation of the aromatic ring and its substituents. A prime example is the use of this compound in the synthesis of isomers of 4-aminomethyl-1,2-cyclohexanedicarboxylic acid. researchgate.net This synthesis involves the catalytic hydrogenation of this compound, which achieves two critical transformations in one process:

Reduction of the Aromatic Core: The benzene ring is reduced to a cyclohexane (B81311) ring.

Reduction of the Cyano Group: The cyano substituent is converted to an aminomethyl group (-CH₂NH₂).

This comprehensive transformation highlights the utility of this compound as a starting material for producing complex alicyclic compounds with multiple functional groups. researchgate.net

| Starting Material | Reagents/Conditions | Key Transformations | Product | Application |

| This compound | Catalytic Hydrogenation | Reduction of aromatic ring and cyano group | 4-aminomethyl-1,2-cyclohexanedicarboxylic acid isomers | Synthesis of tranexamic acid analogues. researchgate.net |

This table illustrates a key derivatization strategy starting from this compound.

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in the reactions of this compound, enabling efficient and selective transformations that would be difficult otherwise.

The most significant catalytic transformation is catalytic hydrogenation . As mentioned previously, this process is used to reduce both the aromatic ring and the cyano group. researchgate.net The choice of catalyst (e.g., Nickel, Platinum, or Rhodium-based catalysts) and reaction conditions (pressure, temperature, solvent) can influence the selectivity and yield of the desired saturated aminodicarboxylic acid product.

Furthermore, catalytic processes are relevant to the synthesis of the cyanophthalate structure itself. For example, nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used in one-pot reactions to construct cyanophthalate esters from simpler precursors. researchgate.net In these complex domino reactions, the catalyst facilitates a series of Michael additions and nucleophilic substitutions to build the final product. researchgate.net This demonstrates the broader role of catalysis in the chemistry of cyanophthalates. researchgate.net

Metal-Mediated and Organocatalytic Reactions

Detailed research findings on specific metal-mediated and organocatalytic reactions involving the functional groups of this compound are not extensively available in the surveyed literature. The primary role of this compound in reactions involving such catalysts appears to be as a monomer in polymerization processes.

For instance, this compound has been utilized as a reactant in the synthesis of triaryl-s-triazine ring cross-linked polyimidazopyrrolone polymers. In these polymerizations, it is reacted with compounds like 3,4-diaminobenzonitrile (B14204) or 3,3',4,4'-tetraminobenzophenone. The reactions are facilitated by catalysts that can be classified as organocatalytic, such as p-toluenesulfonic acid, or metal-mediated, such as zinc acetylacetonate. google.com However, these examples demonstrate the reactivity of the molecule as a whole to form polymers rather than specific transformations of its cyano or ester groups.

Table 1: Catalysts Used in the Polymerization of this compound

| Catalyst Type | Catalyst Name | Co-reactant | Polymer Product |

|---|---|---|---|

| Organocatalyst | p-toluenesulfonic acid | 3,4-diaminobenzonitrile | Polyimidazopyrrolone |

Stereoselective Transformations

Based on a thorough review of the available scientific literature, no specific information regarding stereoselective transformations involving this compound has been reported.

Photochemical and Thermochemical Reactions of this compound

The study of photochemical and thermochemical reactions provides insight into the stability and reactivity of a molecule under the influence of light and heat.

Investigation of Excited State Reactivity

No dedicated investigations into the excited state reactivity of this compound were found in the public scientific literature. Such studies would typically involve techniques like time-resolved spectroscopy to characterize the properties and reaction pathways of the molecule after absorbing light, but this specific information is not available.

Thermal Rearrangements and Cycloadditions

While cycloaddition reactions directly involving this compound as a reactant are not documented, its formation through a thermal, acid-catalyzed rearrangement has been described. Specifically, this compound can be produced by the aromatization of certain norbornadienone oxime esters upon heating with acid. psu.edu This reaction represents a thermal transformation leading to the stable aromatic phthalate system.

Table 2: Formation of this compound via Thermal Rearrangement

| Precursor | Conditions | Product |

|---|

Advanced Spectroscopic and Analytical Research on Dimethyl 4 Cyanophthalate

Application of Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nih.gov For a molecule like Dimethyl 4-cyanophthalate, advanced NMR methods are indispensable for a complete understanding of its structure and dynamic behavior in solution.

Multi-Dimensional NMR Spectroscopy for Complex Structural Elucidation

While one-dimensional (1D) NMR provides initial data on the chemical environment of protons (¹H) and carbons (¹³C), multi-dimensional NMR is required for unambiguous assignment and to reveal through-bond and through-space correlations. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the molecular framework. mdpi.com

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would confirm the connectivity between the aromatic protons on the benzene (B151609) ring.

HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates protons directly attached to carbons. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to the methyl carbon signals of the ester groups.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H5 ↔ H6; H3 ↔ H5 | Confirms connectivity of aromatic protons. |

| HSQC | ¹H ↔ ¹³C (¹JCH) | Aromatic Protons ↔ Aromatic Carbons; Methyl Protons ↔ Methyl Carbons | Directly links proton signals to their attached carbon atoms. |

| HMBC | ¹H ↔ ¹³C (2,3JCH) | Methyl Protons ↔ Carbonyl Carbon; Aromatic Protons ↔ Nitrile & Carbonyl Carbons | Unambiguously establishes the complete molecular structure and substituent placement. |

Dynamic NMR Studies of Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes. For this compound, a key dynamic process is the restricted rotation around the single bonds connecting the ester groups to the aromatic ring. rsc.orgmdpi.com

At room temperature, the rotation of the two methoxycarbonyl groups may be fast enough to show sharp, time-averaged signals in the NMR spectrum. However, by lowering the temperature, this rotation can be slowed. If the rotational barrier is sufficiently high, the signals for atoms near the rotating bond will broaden and eventually split into separate signals for each distinct conformer. semanticscholar.orgscielo.br Line-shape analysis of these variable-temperature NMR spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's flexibility and the steric and electronic factors governing its conformation. osti.gov

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. specac.com These methods are highly sensitive to the nature of chemical bonds and the intermolecular forces that influence them, providing a molecular "fingerprint." libretexts.org

Spectroscopic Signatures of Hydrogen Bonding and π-π Stacking

While this compound itself cannot donate hydrogen bonds, the carbonyl oxygens of the ester groups and the nitrogen of the nitrile group can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules capable of hydrogen bonding, shifts in the vibrational frequencies of the C=O and C≡N groups would be observed. derpharmachemica.comresearchgate.net Hydrogen bonding typically causes a redshift (a shift to lower wavenumber) and broadening of the stretching band of the involved functional group due to the weakening of the bond. researchgate.net

The aromatic ring of this compound allows for π-π stacking interactions, a type of noncovalent interaction crucial in the self-assembly of aromatic molecules. rsc.orgscirp.org Raman spectroscopy is particularly effective for studying these interactions. The formation of π-π stacks can lead to noticeable downshifts in the Raman bands associated with the aromatic ring stretching modes (typically around 1600 cm⁻¹), providing direct evidence of this type of intermolecular aggregation. nih.govacs.org

Table 2: Characteristic Vibrational Frequencies and Their Shifts in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Shift upon Interaction |

|---|---|---|---|

| Nitrile (C≡N) | Stretching (ν) | ~2230 | Redshift with H-bonding |

| Ester Carbonyl (C=O) | Stretching (ν) | ~1725 | Redshift with H-bonding |

| Aromatic Ring | C=C Stretching (ν) | ~1600, ~1450 | Downshift with π-π stacking |

| Ester (C-O) | Stretching (ν) | ~1250 | Shift indicates conformational changes |

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions. spectroscopyonline.comscielo.org.co In the synthesis of this compound, which could be formed from the esterification of 4-cyanophthalic acid, an attenuated total reflectance (ATR) FTIR probe can be immersed directly into the reaction vessel. nih.gov This allows for the continuous tracking of reactant consumption and product formation without the need for sampling. mdpi.com

During the esterification, one would monitor the decrease in the broad O-H stretching band of the carboxylic acid reactant (around 3000 cm⁻¹) and the simultaneous increase in the intensity of the characteristic C=O (~1725 cm⁻¹) and C-O (~1250 cm⁻¹) stretching bands of the this compound product. This real-time data enables precise determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions to maximize yield and minimize reaction time. researchgate.net

Mass Spectrometry Methodologies for Reaction Monitoring and Byproduct Identification

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. rsc.orgnih.gov It is extensively used for monitoring reaction progress and identifying impurities. google.comksu.edu.sa

In the synthesis of this compound (Molecular Weight: 219.2 g/mol ), MS can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The reaction mixture can be analyzed at different time points to track the appearance of the product peak at the expected molecular ion (e.g., [M+H]⁺ at m/z 220 in positive ion mode). finechem-mirea.ru

Furthermore, MS is exceptionally useful for identifying potential byproducts. wordpress.com In the esterification of 4-cyanophthalic acid with methanol (B129727), potential byproducts could include the mono-ester, methyl 4-carboxy-2-cyanobenzoate, or products from side reactions. These would appear as distinct peaks in the mass spectrum with their own characteristic m/z values. Tandem mass spectrometry (MS/MS) can be used to fragment these ions, providing structural information that aids in the definitive identification of these unknown impurities. mdpi.comacs.org For phthalates, a characteristic fragment ion at m/z 149 (corresponding to protonated phthalic anhydride) is often observed, though this is less common for dimethyl esters where a fragment at m/z 163 is more characteristic. rsc.orgmdpi.com

Table 3: Mass Spectrometry Data for Monitoring the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected m/z ([M+H]⁺) | Role |

|---|---|---|---|---|

| 4-Cyanophthalic acid | C₉H₅NO₄ | 191.14 | 192 | Reactant |

| Methyl 4-carboxy-2-cyanobenzoate | C₁₀H₇NO₄ | 205.17 | 206 | Intermediate/Byproduct |

| This compound | C₁₁H₉NO₄ | 219.19 | 220 | Product |

X-ray Crystallography Studies of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnist.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 3: Representative Data from a Single-Crystal X-ray Diffraction Study This table presents the type of crystallographic data that would be obtained for this compound. Note: This is a representative example, as the specific published crystal structure is not publicly available.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.0 Å, c = 10.1 Å, β = 95° |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the material. | 1.45 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. researchgate.netmolaid.com This can involve the formation of co-crystals, where a target molecule crystallizes with a second, different molecule (a co-former) in a specific stoichiometric ratio. youtube.comnih.gov Polymorphism is the ability of a compound to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can have significantly different physical properties.

Research into the crystal engineering of this compound could explore its ability to form co-crystals with other molecules through non-covalent interactions, such as hydrogen bonding to the cyano or ester groups. The polymorphism of related molecules, such as 3,5-dichloro-4-cyanobenzoic acid, has been studied, revealing the existence of multiple crystalline forms. researchgate.net A similar investigation for this compound would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize different polymorphic forms.

Hyphenated Techniques in the Analysis of Complex this compound Reaction Mixtures

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. researchgate.netthermofisher.com For this compound, which is typically produced via chemical synthesis, these techniques are vital for monitoring reaction progress and identifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier hyphenated techniques for impurity profiling. whitman.edulibretexts.org The choice between GC and LC depends on the volatility and thermal stability of the impurities.

Developing an impurity profiling method for this compound would involve analyzing crude reaction mixtures to identify starting materials, intermediates, by-products, and degradation products. For GC-MS analysis, a typical method would use a capillary column with a non-polar or mid-polarity stationary phase. mdpi.com The mass spectrometer would be operated in full-scan mode to detect all ionizable species, and the resulting mass spectra would be compared against spectral libraries for identification.

Potential impurities in the synthesis of this compound (e.g., from the esterification of 4-cyanophthalic acid) could include the mono-methylated intermediate (methyl 4-cyanophthalate), unreacted 4-cyanophthalic acid, and isomers formed from impurities in the starting material. LC-MS would be particularly useful for analyzing non-volatile or thermally labile impurities like the diacid or mono-ester. Method development would focus on optimizing the chromatographic separation to resolve all impurities from the main compound and from each other, ensuring accurate identification and quantification. nih.govresearchgate.net

Table 4: Representative GC-MS Method Parameters for Impurity Profiling This table outlines a plausible set of parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method designed to identify and quantify impurities in a this compound sample.

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40 - 450 |

| Potential Impurities | 4-Cyanophthalic acid, Methyl 4-cyanophthalate, Dimethyl 3-cyanophthalate |

Chromatographic Separation Techniques for Component Isolation

The isolation and purification of this compound from complex mixtures, such as reaction media or environmental samples, rely heavily on various chromatographic techniques. The choice of method is dictated by the required scale of separation, the sample matrix, and the desired purity of the isolated component. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods for both analytical and preparative-scale separation of this compound, complemented by thin-layer chromatography (TLC) for rapid analysis and method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for separating non-volatile or thermally labile compounds. sigmaaldrich.com The separation mechanism is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a more polar solvent mixture.

A typical HPLC method for the analysis of aromatic esters like this compound would utilize a C18 column with a gradient elution system. rjptonline.org The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sigmaaldrich.comrjptonline.org A gradient elution, where the concentration of the organic modifier is increased over time, is effective for separating components with a wide range of polarities. sigmaaldrich.com Detection is commonly achieved using a UV detector, as the aromatic ring and cyano group in this compound provide strong chromophores. mtc-usa.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil C18 (250mm x 4.6mm, 3.5µm) | rjptonline.org |

| Mobile Phase | A: Water, B: Acetonitrile | rjptonline.org |

| Gradient | Time-dependent linear gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | rjptonline.org |

| Column Temp. | 35°C | rjptonline.org |

| Detector | UV-Vis Diode Array (DAD) at 254 nm | researchgate.net |

| Injection Vol. | 10 µL | mtc-usa.com |

Preparative HPLC can be used for the purification of this compound on a larger scale (milligrams to grams). evotec.com The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle greater sample loads. evotec.com

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. This compound, being an ester, is sufficiently volatile for GC analysis. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). nih.gov Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

For the analysis of phthalate (B1215562) esters, a non-polar or mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often suitable. lcms.cz Temperature programming, where the column temperature is gradually increased, is typically used to ensure the timely elution of all components. nih.gov Detection can be accomplished using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of the compound and its fragments. nih.govphcogj.com

Table 2: Representative GC-MS Parameters for Phthalate Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent DB-5Q (30 m x 0.25 mm, 0.25 µm) | lcms.cz |

| Carrier Gas | Helium at 1 mL/min (constant flow) | lcms.cz |

| Injector Temp. | 280°C | lcms.cz |

| Oven Program | 45°C (2 min), then 12°C/min to 325°C (hold 11 min) | lcms.cz |

| Detector | Mass Spectrometer (MS) | nih.gov |

| Ionization | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Range | 50-550 m/z | lcms.cz |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. researchgate.netfindel-international.com A TLC plate consists of a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a solid support like glass or aluminum. findel-international.com

For this compound, a common TLC setup would involve a silica gel plate as the stationary phase and a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) as the mobile phase. rsc.org The separation is based on the differential adsorption of the compounds to the stationary phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. Visualization of the separated spots can be achieved under UV light (254 nm), as the aromatic nature of this compound allows it to quench the fluorescence of the indicator-impregnated silica gel. epfl.ch

Table 3: Typical TLC System for Aromatic Ester Separation

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | epfl.ch |

| Mobile Phase | 10% Ethyl Acetate in Petroleum Ether | rsc.org |

| Visualization | UV light (254 nm) | epfl.ch |

Theoretical and Computational Studies of Dimethyl 4 Cyanophthalate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These methods provide detailed information about electron distribution, molecular orbital energies, and properties derived from the electronic structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.comwikipedia.org It is a quantum mechanical method used to investigate the electronic structure of many-body systems. wikipedia.org The theory is based on the Hohenberg-Kohn theorems, which establish that the ground-state energy and other properties of a system are a unique functional of the electron density. numberanalytics.comnumberanalytics.com

For Dimethyl 4-cyanophthalate, DFT calculations would typically begin with a geometry optimization to find the lowest-energy three-dimensional structure. This process determines key parameters such as bond lengths, bond angles, and dihedral angles. numberanalytics.com Following optimization, a frequency calculation is often performed to confirm that the structure is a true energy minimum. nmas.org

From the optimized geometry, a wide range of ground-state properties can be calculated. These include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and stability. sciencepublishinggroup.com DFT is also used to predict various chemical properties, including NMR and UV-Vis spectra, and thermodynamic properties. numberanalytics.com Furthermore, conceptual DFT provides reactivity indices like electrophilicity and nucleophilicity, which are powerful tools for studying organic reactivity. mdpi.comresearchgate.net Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used for studying organic and aromatic compounds. numberanalytics.comrsc.org

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value | Description |

| Total Energy (Hartree) | -975.4321 | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| HOMO Energy (eV) | -7.85 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| LUMO Energy (eV) | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | 5.87 | An indicator of chemical stability; a larger gap suggests lower reactivity. sciencepublishinggroup.com |

| Dipole Moment (Debye) | 3.45 | A measure of the overall polarity of the molecule resulting from its charge distribution. |

| C≡N Bond Length (Å) | 1.154 | The optimized length of the nitrile triple bond. |

| C=O Bond Length (Å) | 1.208 | The optimized length of the carbonyl double bond in the ester groups. |

Note: The data in the table above is hypothetical and for illustrative purposes only, as specific published DFT calculations for this compound were not found.

While DFT is primarily a ground-state theory, its time-dependent extension (TD-DFT) can be used for excited states. However, for higher accuracy or in cases where TD-DFT may be inadequate, more rigorous ab initio methods are employed. researchgate.net These methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF), are based on solving the Schrödinger equation without relying on empirical parameters. uba.ar

These advanced techniques are essential for describing electronic transitions, which occur when a molecule absorbs light. aps.org For this compound, this would involve calculating the energy difference between the ground state and various excited states, corresponding to the absorption of photons. uba.ar Such calculations can predict the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) and the intensity of these transitions (oscillator strengths). aps.org For a molecule with carbonyl and cyano groups attached to an aromatic ring, key transitions would likely include π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. ucsb.edu

Table 2: Illustrative Ab Initio Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 4.25 | 292 | 0.008 | Primarily n → π* character, involving the carbonyl oxygen lone pairs. A weak transition. |

| S₀ → S₂ | 4.98 | 249 | 0.450 | Primarily π → π* character, localized on the benzene ring. A strong transition. |

| S₀ → S₃ | 5.31 | 233 | 0.310 | Primarily π → π* character, with charge transfer characteristics involving the substituents. |

Note: The data in the table above is hypothetical and for illustrative purposes only, as specific published ab initio calculations for this compound were not found.

Molecular Dynamics Simulations of this compound in Solvation Environments

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecular system, allowing for the study of processes like conformational changes and intermolecular interactions. wikipedia.orgacs.org This is particularly useful for understanding how a solute molecule like this compound behaves in a liquid environment. benthamscience.com

Flexible molecules like this compound can adopt various three-dimensional shapes, or conformations, due to rotation around single bonds. The primary points of flexibility would be the rotation of the two methyl ester groups and, to a lesser extent, the cyano group relative to the plane of the benzene ring. MD simulations are an effective tool for exploring the conformational landscape of small molecules in solution. oup.commdpi.com

In a typical MD simulation, a single this compound molecule would be placed in a box filled with explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent like cyclohexane). The simulation would then track the atomic motions over a period of nanoseconds to microseconds. acs.org Analysis of the resulting trajectory allows for the identification of the most stable and frequently occurring conformers and the energy barriers between them. acs.org

Furthermore, MD simulations provide detailed insights into the non-covalent interactions between the solute and solvent. dovepress.com By calculating properties like the Radial Distribution Function (RDF), one can characterize the structure of the solvent shell around specific atoms of the solute. frontiersin.org For example, in a protic solvent like water or methanol (B129727), the RDF could reveal hydrogen bonding between the solvent's hydroxyl groups and the oxygen atoms of the ester groups or the nitrogen atom of the cyano group on this compound. frontiersin.orgaip.org

Table 3: Illustrative Conformational Analysis of this compound in Water at 298 K

| Conformer ID | Description of Dihedral Angles (Ester Groups) | Population (%) | Average H-Bonds (Solute-Water) |

| Conf-1 | Planar, C=O groups anti-parallel | 65% | 3.1 |

| Conf-2 | One ester group rotated ~90° | 25% | 2.8 |

| Conf-3 | Both ester groups rotated | 8% | 2.5 |

| Conf-4 | Other | 2% | 2.2 |

Note: The data in the table above is hypothetical and for illustrative purposes only, as specific published MD simulations for this compound were not found.

The surrounding solvent can significantly influence a molecule's properties and chemical reactivity. ucsb.edunumberanalytics.com MD simulations, often combined with quantum mechanics in hybrid QM/MM models, are used to study these solvent effects. nih.gov The polarity of the solvent can alter the relative stability of different conformers or electronic states. rsc.org For example, a polar solvent would likely stabilize a conformer of this compound that has a larger dipole moment.

Solvent effects on spectroscopic properties, known as solvatochromism, can also be investigated. ucsb.edu The interaction with solvent molecules can change the energy gap between the ground and excited states, leading to a shift in the absorption spectrum. ucsb.edursc.org A polar solvent might stabilize the ground state more than the excited state (or vice-versa), causing a blue-shift (to shorter wavelength) or a red-shift (to longer wavelength) in the UV-Vis spectrum. sciencepublishinggroup.comucsb.edu Computational models can predict these shifts by calculating transition energies in different solvent environments, either implicitly (using a polarizable continuum model) or explicitly through MD simulations. nih.govrsc.org

Table 4: Illustrative Solvent Effects on the Lowest π → π* Transition of this compound

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Shift from Gas Phase (nm) |

| Gas Phase | 1.0 | 245 | 0 |

| Cyclohexane (B81311) | 2.0 | 247 | +2 (Red-shift) |

| Ethanol | 24.5 | 250 | +5 (Red-shift) |

| Water | 78.4 | 252 | +7 (Red-shift) |

Note: The data in the table above is hypothetical and for illustrative purposes only, as specific published studies on the solvatochromism of this compound were not found.

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a powerful tool for elucidating chemical reaction mechanisms, predicting reaction outcomes, and estimating reaction rates. grnjournal.uscsmres.co.uk This is achieved by mapping the potential energy surface (PES) for a given transformation. fiveable.me A key goal is to identify the transition state (TS), which is the highest energy point along the minimum energy reaction pathway connecting reactants and products. fiveable.menumberanalytics.com

According to Transition State Theory, the energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, which is a key factor controlling the reaction rate. numberanalytics.comnumberanalytics.comsolubilityofthings.com Computational methods, particularly DFT, are widely used to locate transition state structures and calculate their energies. grnjournal.usresearchgate.net

For this compound, a relevant transformation to study would be the hydrolysis of one of the ester groups to form the corresponding mono-acid, a fundamental step in its potential degradation or metabolism. A computational study would model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent elimination of methanol. By calculating the energies of the reactant, transition state(s), intermediates, and product, an energy profile for the reaction can be constructed. This profile reveals whether the reaction is thermodynamically favorable (product is lower in energy than reactant) and provides the kinetic barrier to the reaction.

Table 5: Illustrative Energy Profile for the Base-Catalyzed Hydrolysis of One Ester Group of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +12.5 |

| Intermediate | Tetrahedral addition intermediate | -8.2 |

| Transition State 2 (TS2) | Elimination of methoxide (B1231860) ion | +15.3 |

| Products | 4-carbomethoxy-2-cyanobenzoate + Methanol | -25.0 |

Note: The data in the table above is hypothetical and for illustrative purposes only, as specific published reaction pathway predictions for this compound were not found.

Mechanistic Insights from Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a molecular system as a function of its geometric coordinates. acs.org By calculating the PES, chemists can visualize the energy landscape of a chemical reaction, identifying stable structures (reactants, products, intermediates) as minima and transition states as saddle points on this surface. researchgate.net The path of lowest energy connecting reactants to products through a transition state is known as the reaction coordinate, and the height of the energy barrier along this path determines the reaction rate. nih.gov

For a reaction involving this compound, such as its synthesis or a subsequent transformation, mapping the PES would be crucial. For instance, in the synthesis of this compound from 4-cyanophthalic anhydride (B1165640) and methanol, a PES calculation could elucidate the step-by-step mechanism. This would involve modeling the approach of the methanol molecule, the formation of a tetrahedral intermediate, proton transfer steps, and the final elimination of a water molecule.

While specific PES studies on this compound are not widely published, the methodology has been extensively applied to similar reactions. For example, computational studies on the esterification of carboxylic acids or the reactions of aromatic nitriles provide a clear blueprint for how such an analysis would be conducted. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the energies of various molecular configurations. kaust.edu.sa The analysis of the PES can reveal whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | Highest energy point for the first step | +25.5 |

| Intermediate | A meta-stable species formed during the reaction | +5.2 |

| Transition State 2 | Highest energy point for the second step | +18.9 |

| Products | Final products of the reaction | -10.3 |

Catalytic Mechanism Elucidation through Computational Models

Computational models are indispensable for understanding how catalysts accelerate chemical reactions. researchgate.net For reactions involving this compound, a catalyst might be used to improve yield or selectivity, for example, in hydrogenation of the cyano group or hydrolysis of the ester groups. Computational studies, often using DFT or combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can unravel the intricate details of the catalytic cycle. acs.orgresearchgate.net

These models can determine how the catalyst interacts with this compound, stabilizing the transition state and thus lowering the activation energy. For example, in a metal-catalyzed reaction, calculations can show how the substrate coordinates to the metal center, the electronic effects of ligands on the metal's reactivity, and the energetics of each step in the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. researchgate.net

A computational investigation into a catalyzed reaction of this compound would involve:

Structural Optimization: Calculating the geometries of the catalyst, substrate, and all intermediates and transition states.

Energetic Calculations: Determining the reaction profile, including activation barriers and reaction energies. mdpi.com

Analysis of Electronic Structure: Investigating charge distribution and orbital interactions to understand how the catalyst facilitates bond-making and bond-breaking processes.

Studies on related systems, such as the catalytic synthesis of polyurethanes or the Cu(I)-catalyzed azide-alkyne cycloaddition, demonstrate the power of these computational approaches to provide a detailed, step-by-step picture of the catalytic mechanism, which is often difficult to obtain through experimental means alone. researchgate.netresearchgate.net

Advanced Computational Methodologies for Understanding Chemical Behavior

Beyond the foundational methods of PES mapping and catalytic modeling, more advanced computational techniques are being employed to predict and understand the chemical behavior of molecules like this compound.

Force Field Development for Classical Simulations

Classical Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in condensed phases (e.g., in a solvent or a polymer matrix). mdpi.comnih.gov These simulations rely on a "force field," which is a set of parameters and mathematical functions that describe the potential energy of a system as a function of the positions of its atoms. avogadro.ccnih.gov

For a molecule like this compound, a specific and accurate force field is necessary to perform reliable MD simulations. While general-purpose force fields like GAFF, OPLS-AA, or CGenFF exist and contain parameters for many common functional groups, specific parameterization is often required for novel or multifunctional molecules to ensure accuracy. researchgate.netavogadro.ccnih.gov

The development of a force field for this compound would involve:

Defining Atom Types: Assigning specific atom types to the carbon, hydrogen, oxygen, and nitrogen atoms based on their chemical environment (e.g., aromatic carbon, carbonyl carbon, nitrile nitrogen).

Parameterizing Bonded Terms: Determining equilibrium values and force constants for bond stretching, angle bending, and dihedral angle torsion. These are often derived from high-level quantum mechanics calculations. nih.gov

Parameterizing Non-bonded Terms: Defining parameters for van der Waals interactions (e.g., Lennard-Jones potentials) and electrostatic interactions (atomic partial charges). These are typically fitted to reproduce experimental data (like density and heat of vaporization) or QM calculations of intermolecular interactions. nih.gov

Recent studies have focused on developing and validating force fields for related molecules like phthalate (B1215562) esters and aromatic nitriles, providing a solid foundation for parameterizing this compound. researchgate.netnih.gov

| Atom Type | Description | Charge (e) | σ (Å) | ε (kcal/mol) |

|---|---|---|---|---|

| C_ar | Aromatic Carbon | -0.120 | 3.550 | 0.070 |

| C_co | Carbonyl Carbon | +0.700 | 3.750 | 0.105 |

| O_co | Carbonyl Oxygen | -0.700 | 2.960 | 0.210 |

| O_es | Ester Oxygen | -0.450 | 3.000 | 0.170 |

| C_cn | Nitrile Carbon | +0.400 | 3.650 | 0.080 |

| N_cn | Nitrile Nitrogen | -0.500 | 3.250 | 0.170 |

Machine Learning Approaches in Predicting Reactivity

Machine learning (ML) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. ucla.edu For this compound, ML models can be trained to predict various aspects of its chemical reactivity without the need for time-consuming quantum mechanical calculations for every new reaction. acs.org

The process typically involves:

Data Collection: Assembling a large dataset of known reactions for molecules with similar functional groups (aromatic esters, nitriles). This data often comes from high-throughput experimentation or chemical literature databases. kaust.edu.sa

Molecular Representation: Converting molecular structures into numerical descriptors (features) that an ML algorithm can understand. These can range from simple molecular fingerprints to more complex quantum-chemical descriptors. researchgate.net

Model Training: Using the dataset to train a supervised learning model, such as a random forest or a graph convolutional neural network (GCNN), to learn the relationship between the molecular features and the reaction outcome (e.g., reaction yield, regioselectivity, or even whether a reaction will occur). kaust.edu.sachemrxiv.orgnih.gov

For example, an ML model could be developed to predict the most likely site of electrophilic aromatic substitution on the benzene ring of this compound under various conditions. rsc.org Such models have shown high accuracy in predicting reaction outcomes and can significantly accelerate the discovery and optimization of new synthetic routes. researchgate.netrsc.org

| Input Features (Molecular Descriptors) | Machine Learning Model | Predicted Output |

|---|---|---|

| - Molecular Fingerprints (e.g., ECFP4) | Random Forest or Graph Neural Network | Reaction Yield (%) |

| - Quantum Descriptors (e.g., Atomic Charges, HOMO/LUMO energies) | ||

| - Catalyst and Reagent Descriptors | ||

| - Reaction Conditions (Temperature, Solvent) |

Research Applications of Dimethyl 4 Cyanophthalate in Materials Science and Polymer Chemistry

Dimethyl 4-cyanophthalate as a Building Block for Advanced Polymeric Materials

The utility of this compound in polymer science primarily stems from its ability to be converted into various monomers that can undergo polymerization. The presence of the cyano group, in particular, imparts desirable properties to the resulting polymers, such as enhanced thermal stability and specific electronic characteristics.

This compound can serve as a starting material for producing cyano-substituted polymers. One notable application is in the synthesis of triaryl-s-triazine ring cross-linked polybenzimidazoles. A United States patent from 1977 describes a process where this compound is reacted with 3,3',4,4'-tetraminobenzophenone in the presence of N-methylpyrrolidone, dimethylsulfoxide, and 2,6-naphthalene-disulfonic acid to form these highly stable polymeric structures. nasa.gov Such polymers are sought after for applications requiring exceptional thermal and oxidative stability. nasa.govgoogle.com

Furthermore, the hydrolysis of this compound yields 4-cyanophthalic acid. This dicarboxylic acid is a valuable monomer in its own right. Carboxylic acid derivatives, particularly aromatic ones with additional functional groups like the cyano group, are widely used in creating high-performance polymers with improved thermal and chemical resistance. chemimpex.com For instance, 4-cyanobenzoic acid, a related compound, is a known component in the synthesis of such polymers. chemimpex.com The synthesis of polymers from 4-cyanopentanoic acid derivatives also highlights the utility of the cyano group in polymer chemistry. wikipedia.org

The general class of phthalonitrile-based polymers, which are renowned for their high-temperature resistance, are often synthesized from precursors like 4-nitrophthalonitrile. researchgate.netrsc.org These precursors are used to create monomers that are then polymerized. researchgate.netrsc.org Given the chemical structure, this compound represents a potential alternative starting point for the synthesis of similar phthalonitrile (B49051) monomers.

The chemical structure of this compound makes it an ideal precursor for a range of specialty monomers, allowing for the fine-tuning of polymer properties. By chemically modifying the ester and cyano groups, a diverse library of monomers can be accessed.